N~1~-(4-Fluorophenyl)-N~4~-(4-nitrophenyl)succinamide
Description
N~1~-(4-Fluorophenyl)-N~4~-(4-nitrophenyl)succinamide is an organic compound characterized by the presence of both fluorophenyl and nitrophenyl groups attached to a succinamide backbone
Properties
IUPAC Name |
N'-(4-fluorophenyl)-N-(4-nitrophenyl)butanediamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN3O4/c17-11-1-3-12(4-2-11)18-15(21)9-10-16(22)19-13-5-7-14(8-6-13)20(23)24/h1-8H,9-10H2,(H,18,21)(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMZMSOSUJCVPED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CCC(=O)NC2=CC=C(C=C2)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-Fluorophenyl)-N~4~-(4-nitrophenyl)succinamide typically involves the reaction of 4-fluoroaniline with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic substitution, forming the desired succinamide compound. The reaction conditions often include a solvent like dichloromethane and are carried out at room temperature to ensure optimal yield.
Industrial Production Methods
Industrial production of N1-(4-Fluorophenyl)-N~4~-(4-nitrophenyl)succinamide may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions and high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N~1~-(4-Fluorophenyl)-N~4~-(4-nitrophenyl)succinamide undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atom on the fluorophenyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.
Major Products
Reduction: Formation of N1-(4-Aminophenyl)-N~4~-(4-nitrophenyl)succinamide.
Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
N~1~-(4-Fluorophenyl)-N~4~-(4-nitrophenyl)succinamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N1-(4-Fluorophenyl)-N~4~-(4-nitrophenyl)succinamide involves its interaction with specific molecular targets. The fluorophenyl and nitrophenyl groups can engage in various interactions, such as hydrogen bonding and π-π stacking, with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- N~1~-(4-Chlorophenyl)-N~4~-(4-nitrophenyl)succinamide
- N~1~-(4-Methylphenyl)-N~4~-(4-nitrophenyl)succinamide
- N~1~-(4-Bromophenyl)-N~4~-(4-nitrophenyl)succinamide
Uniqueness
N~1~-(4-Fluorophenyl)-N~4~-(4-nitrophenyl)succinamide is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity compared to its analogs. The fluorine atom can influence the compound’s stability, solubility, and interaction with biological targets, making it a valuable compound for various applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
